N-cyclooctyl-N'-(4-methylphenyl)urea
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Overview
Description
N-cyclooctyl-N’-(4-methylphenyl)urea: is an organic compound belonging to the class of ureas It is characterized by the presence of a cyclooctyl group and a 4-methylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(4-methylphenyl)urea typically involves the reaction of cyclooctylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclooctylamine+4-Methylphenyl Isocyanate→N-cyclooctyl-N’-(4-methylphenyl)urea
Industrial Production Methods: Industrial production of N-cyclooctyl-N’-(4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-cyclooctyl-N’-(4-methylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which N-cyclooctyl-N’-(4-methylphenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-cyclooctyl-N’-(2-methylphenyl)urea
- N-cyclooctyl-N’-(3-methylphenyl)urea
- N-cyclododecyl-N’-(4-methylphenyl)urea
Comparison: N-cyclooctyl-N’-(4-methylphenyl)urea is unique due to its specific structural features, such as the presence of a cyclooctyl group and a 4-methylphenyl group. These structural elements can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different properties and behaviors, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
1-cyclooctyl-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-9-11-15(12-10-13)18-16(19)17-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIOYDKRFXURGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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